N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AFM13, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. It is a bispecific antibody that targets both CD30 and CD16A, two proteins that are overexpressed on the surface of tumor cells. AFM13 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide targets both CD30 and CD16A, two proteins that are overexpressed on the surface of tumor cells. CD30 is a protein that is expressed on the surface of Hodgkin and non-Hodgkin lymphoma cells, as well as some solid tumors. CD16A is a protein that is expressed on the surface of natural killer (NK) cells, which are immune cells that play a critical role in the body's defense against cancer. N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide binds to both CD30 and CD16A, bringing NK cells into close proximity with tumor cells and promoting the destruction of tumor cells by NK cells.
Biochemical and Physiological Effects:
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potent anti-tumor activity in preclinical studies. It promotes the destruction of tumor cells by NK cells, leading to a reduction in tumor burden. N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the activity of NK cells, leading to increased cytokine production and enhanced cytotoxicity. In addition, N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
实验室实验的优点和局限性
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages as a therapeutic agent for the treatment of cancer. It targets both CD30 and CD16A, two proteins that are overexpressed on the surface of tumor cells, and promotes the destruction of tumor cells by NK cells. N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have a favorable safety profile in preclinical studies. However, there are some limitations to the use of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments. It is a complex molecule that requires expertise in organic chemistry and protein engineering, and its synthesis can be challenging. In addition, the evaluation of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in preclinical studies can be time-consuming and expensive.
未来方向
There are several future directions for the development of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide as a therapeutic agent for the treatment of cancer. One potential direction is the evaluation of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide as a treatment for other types of cancer, such as solid tumors. In addition, further research is needed to optimize the synthesis of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide and to evaluate its safety and efficacy in clinical trials.
科学研究应用
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been evaluated in preclinical studies for the treatment of various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and solid tumors. In these studies, N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has shown potent anti-tumor activity and has been well-tolerated in animal models. N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is currently being evaluated in clinical trials for the treatment of relapsed or refractory Hodgkin lymphoma and CD30-positive lymphomas.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(3-fluoro-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-12(21)13-5-3-7-15(9-13)19-17(22)11-20(25(2,23)24)16-8-4-6-14(18)10-16/h3-10H,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKOATZXJBNLQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。